2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]-
Overview
Description
2-Pyridinecarboxamide, 6-bromo-N
Biological Activity
2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- features a pyridine ring substituted with a bromine atom and a dimethylaminoethyl side chain. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that pyridine derivatives, including 2-Pyridinecarboxamide compounds, exhibit significant antimicrobial properties. A study highlighted that certain pyridine derivatives displayed potent activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- | 25 | E. coli, K. pneumoniae |
Other Pyridine Derivative | 50 | Pseudomonas aeruginosa |
Enzyme Inhibition
The compound has been identified as an inhibitor of PI3-kinase activity, which plays a crucial role in various cellular processes including cell growth and survival. Inhibiting this enzyme can have implications for cancer treatment as it may impede tumor growth .
The mechanism of action for 2-Pyridinecarboxamide involves interaction with specific molecular targets within cells. The bromine atom can facilitate hydrogen bonding with enzymes, potentially leading to inhibition of their activity. Additionally, the dimethylamino group may participate in alkylation reactions which could alter the compound's biological effects .
Case Studies
- Antimicrobial Efficacy : In a comparative study, various pyridine derivatives were tested for their antimicrobial efficacy against a panel of pathogens. The results indicated that the presence of the dimethylamino group significantly enhanced the antimicrobial activity compared to other structural variants .
- Cancer Cell Line Studies : A study investigating the effects of PI3-kinase inhibitors on cancer cell lines demonstrated that compounds similar to 2-Pyridinecarboxamide effectively reduced cell viability in breast cancer models, suggesting potential therapeutic applications in oncology .
Synthesis and Modification
The synthesis of 2-Pyridinecarboxamide involves bromination followed by amidation with dimethylaminoethylamine. This synthetic route allows for the introduction of various substituents that can modulate biological activity .
Properties
IUPAC Name |
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14(2)7-6-12-10(15)8-4-3-5-9(11)13-8/h3-5H,6-7H2,1-2H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQDOFGTAHFALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201672 | |
Record name | 6-Bromo-N-[2-(dimethylamino)ethyl]-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049022-95-8 | |
Record name | 6-Bromo-N-[2-(dimethylamino)ethyl]-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049022-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-N-[2-(dimethylamino)ethyl]-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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